5-Phenyloxolane-2-carboxylic acid
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Overview
Description
5-Phenyloxolane-2-carboxylic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of oxolane, featuring a phenyl group attached to the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyloxolane-2-carboxylic acid can be synthesized through several methods:
Oxidation of 5-phenyloxolane: This involves the oxidation of 5-phenyloxolane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of 5-phenyloxolane-2-carbonitrile: This method involves the hydrolysis of 5-phenyloxolane-2-carbonitrile in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: Higher carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Acid chlorides, esters.
Scientific Research Applications
5-Phenyloxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor in various biochemical pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Phenyloxolane-2-carbonitrile: A precursor in the synthesis of 5-phenyloxolane-2-carboxylic acid.
5-Phenyloxolane-2-methanol: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its phenyl group and carboxylic acid functionality make it a versatile compound in both synthetic and industrial chemistry .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-phenyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI Key |
QWXMVYUZNXKAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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